6-Aminopyridine-2-sulfonamide
Overview
Description
6-Aminopyridine-2-sulfonamide is a chemical compound with the molecular formula C5H7N3O2S. It is a derivative of pyridine, featuring an amino group at the 6th position and a sulfonamide group at the 2nd position.
Mechanism of Action
Target of Action
6-Aminopyridine-2-sulfonamide is a sulfonamide derivative. Sulfonamides are known to primarily target the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding . This inhibits the synthesis of folic acid, thereby preventing bacterial replication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, this compound effectively halts DNA synthesis and bacterial replication .
Biochemical Analysis
Biochemical Properties
6-Aminopyridine-2-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with dihydropteroate synthase (DHPS), an enzyme involved in the folate synthesis pathway. This compound acts as an inhibitor of DHPS, thereby disrupting the synthesis of folic acid, which is essential for DNA synthesis and cell division . Additionally, this compound has been shown to interact with other sulfonamide-sensitive enzymes, further highlighting its role in biochemical processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to alterations in cell signaling cascades . This inhibition can result in changes in gene expression, affecting the transcription of genes involved in cell growth and proliferation. Moreover, the compound’s impact on folate synthesis can lead to disruptions in cellular metabolism, particularly in rapidly dividing cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of dihydropteroate synthase, inhibiting its activity and preventing the synthesis of folic acid . This inhibition is achieved through competitive binding, where this compound competes with the natural substrate of the enzyme. Additionally, the compound may exert its effects through enzyme inhibition or activation, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of folate synthesis, resulting in cumulative effects on cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit folate synthesis without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage to achieve the desired biochemical effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a folate synthesis inhibitor. The compound interacts with enzymes such as dihydropteroate synthase, leading to the disruption of folate metabolism . This disruption can affect metabolic flux and metabolite levels, particularly in pathways dependent on folic acid . Additionally, the compound may undergo phase I and phase II metabolic reactions, resulting in the formation of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound is known to be highly soluble in water, facilitating its transport across cell membranes . Once inside the cell, it can bind to proteins involved in folate metabolism, affecting its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on folate synthesis . The compound may also localize to specific organelles, such as the mitochondria, where it can influence mitochondrial function and energy metabolism . Targeting signals and post-translational modifications may direct the compound to these compartments, affecting its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyridine-2-sulfonamide typically involves the introduction of the sulfonamide group to a pyridine ring followed by the introduction of the amino group. One common method involves the reaction of 2-chloropyridine with sulfamide under basic conditions to form the sulfonamide derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 6-Aminopyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Sulfinamide and thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Aminopyridine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Used in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
2-Aminopyridine: Lacks the sulfonamide group, making it less versatile in certain chemical reactions.
4-Aminopyridine: Has the amino group at a different position, leading to different reactivity and applications.
Sulfanilamide: Contains a sulfonamide group but lacks the pyridine ring, resulting in different biological activity.
Uniqueness: 6-Aminopyridine-2-sulfonamide is unique due to the presence of both the amino and sulfonamide groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
6-aminopyridine-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQVENVAWVSTNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201308409 | |
Record name | 6-Amino-2-pyridinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201308409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75903-58-1 | |
Record name | 6-Amino-2-pyridinesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75903-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-2-pyridinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201308409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Aminopyridine-2-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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